4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOMQDDEONXPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition for Bicyclo Framework Construction
The bicyclo[2.1.1]hexane core is often synthesized via photochemical [2+2] cycloaddition of norbornene derivatives. For example, irradiation of 1,5-dienes under UV light (365 nm) in the presence of a photocatalyst such as (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ induces intramolecular cyclization to form the bicyclic structure . A representative protocol involves:
-
Substrate : 2-(4-Fluorophenyl)hexa-1,5-dien-3-one
-
Conditions : CH₃CN solvent, 365 nm LEDs, 70% yield
-
Outcome : Formation of 1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-one .
This method benefits from mild conditions and functional group tolerance, though scalability is limited by photochemical equipment requirements.
Multi-Step Synthesis via Carboxylic Acid Derivatives
A common approach involves synthesizing ester precursors followed by hydrolysis. Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate (CAS: 85638594) is prepared via esterification of 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid using methanol and an acid catalyst . Subsequent hydrolysis with aqueous HCl or NaOH yields the target carboxylic acid:
Key parameters:
-
Esterification Catalyst : H₂SO₄ or p-toluenesulfonic acid
Fluorination of Bicyclo[2.1.1]hexane Precursors
Direct fluorination of pre-formed bicyclo[2.1.1]hexane derivatives is achieved using electrophilic fluorinating agents. For example, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at the 4-position:
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield | 68% |
This method requires careful control of stoichiometry to avoid over-fluorination .
Curtius Rearrangement for Amino-to-Fluoro Conversion
Amino-substituted bicyclo[2.1.1]hexanes can be converted to fluorinated analogs via diazotization and fluoridation. For instance, 4-amino-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is treated with NaNO₂/HCl to form a diazonium intermediate, which reacts with HF-pyridine to yield the fluoro derivative :
Critical Notes :
-
Diazonium intermediates are thermally unstable; reactions must be conducted below 5°C.
Radical Fluorination Using Photoredox Catalysis
Recent advances employ photoredox catalysis for C–H fluorination. Using Ir-based catalysts and fluoroalkyl reagents, hydrogen atom transfer (HAT) generates radicals that abstract hydrogen, followed by fluorine coupling:
Example Protocol :
-
Catalyst : Ir(ppy)₃ (2 mol%)
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Fluorine Source : NFSI (N-fluorobenzenesulfonimide)
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Solvent : DMF, room temperature
This method is advantageous for late-stage fluorination but requires optimization to minimize radical recombination.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Functional Group Tolerance |
|---|---|---|---|---|
| Photochemical [2+2] | 70 | Moderate | High | High |
| Ester Hydrolysis | 85–90 | High | Low | Moderate |
| Electrophilic Fluorination | 68 | High | Moderate | Low |
| Curtius Rearrangement | 60 | Moderate | High | Low |
| Radical Fluorination | 55–60 | Low | High | High |
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its rigid bicyclic structure allows for the formation of complex molecules through various chemical reactions, including:
- Nucleophilic Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
- Oxidation and Reduction: The compound can be oxidized to form ketones or aldehydes and reduced to yield alcohols, making it useful for synthesizing intermediates in drug development and other applications .
Medicinal Chemistry
The compound's unique structural features make it a candidate for drug development:
- Biological Activity: Its rigid structure enhances binding affinity to biological targets, such as enzymes and receptors, which is crucial for designing effective pharmaceuticals.
- Case Study: Research has indicated that derivatives of bicyclic compounds exhibit significant activity against certain cancer cell lines, highlighting their potential as anticancer agents .
Materials Science
In materials science, this compound is being explored for its potential use in developing new materials:
- Polymer Synthesis: The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Case Study: Recent studies have demonstrated the ability to incorporate fluorinated compounds into polymer matrices to improve hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism by which 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Adenosine Receptor Antagonists
Bicyclohexane-carboxylic acid derivatives are prominent in adenosine receptor modulation. For example:
- (1S,2R,3S,4R,5S)-4-(2-Chloro-6-((dicyclopropylmethyl)amino)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylic acid (Compound 28, ) demonstrates potent A₃ adenosine receptor antagonism (IC₅₀ = 12 nM), attributed to the bicyclo scaffold’s rigidity and substituent positioning .
- This compound derivatives could mimic this activity, with fluorine enhancing binding through dipole interactions or steric effects .
Peptide Mimetics and Prodrugs
- 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride () is used as a conformationally restricted proline analog in peptide synthesis. Fluorinated variants may improve metabolic stability in peptide-based therapeutics .
- Boc-2,4-methanoproline (), a bicyclo[2.1.1]hexane derivative, prevents peptide aggregation by enforcing β-turn conformations. Fluorine substitution could further optimize pharmacokinetics .
Biological Activity
4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and research findings.
- Molecular Formula : C7H9FO2
- Molar Mass : 144.14 g/mol
- CAS Number : 2091468-54-9
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Formation of the Bicyclic Core :
- Utilizes a [2+2] cycloaddition reaction involving a diene and dienophile under photochemical conditions.
-
Fluoromethyl Group Introduction :
- Achieved via nucleophilic substitution using fluoromethyl iodide.
- Carboxylation :
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors.
The compound's rigid bicyclic structure enhances its binding affinity and selectivity for specific molecular targets, which is crucial for its potential therapeutic applications:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
- Receptor Binding : The compound can potentially bind to receptors, influencing signaling pathways associated with various diseases .
Case Studies
Several studies have explored the biological implications of this compound:
- A study demonstrated that derivatives of bicyclic compounds exhibit significant anti-inflammatory properties, suggesting that this compound could be developed into an anti-inflammatory agent .
- Another research effort focused on the compound's role in inhibiting specific cancer cell lines, indicating potential applications in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar bicyclic compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid | Moderate enzyme inhibition | Contains two carboxylic groups |
| 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | High binding affinity | Rigid structure with fluoromethyl and carboxylic groups |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid, and how do they compare in efficiency?
- Methodological Answer : Synthesis typically involves bicyclo[2.1.1]hexane scaffold construction followed by fluorination. Key steps include:
- Ring formation : Photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclopropanation to build the bicyclic core .
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution using KF in polar aprotic solvents .
- Carboxylic acid introduction : Hydrolysis of nitriles or oxidation of primary alcohols (e.g., using Jones reagent) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Photochemical cycloaddition | 35–45 | ≥90 | Side-product formation due to ring strain |
| Metal-catalyzed cyclization | 50–60 | ≥95 | Catalyst cost and ligand optimization |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign bicyclic proton environments (e.g., bridgehead carbons at δ 45–55 ppm) and fluorine coupling (³JHF ~20 Hz) .
- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F bond (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M-H]⁻ ion for molecular formula C₇H₈FO₂) .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer :
- Bioisostere : Replaces planar aromatic groups in drug candidates to enhance metabolic stability and reduce toxicity .
- Peptide backbone modification : Incorporation into cyclic peptides via Fmoc-protected intermediates to improve conformational rigidity .
- Enzyme inhibition : Used in fragment-based drug discovery for targeting enzymes with hydrophobic active sites .
Advanced Research Questions
Q. How can researchers mitigate thermal instability during storage and handling?
- Methodological Answer :
- Storage : Argon-atmosphere vials at –20°C, desiccated to prevent hydrolysis of the carboxylic acid group .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid ring-opening reactions .
- Stability testing : Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect bicyclic ring decomposition .
Q. What strategies are effective for resolving enantiomers of this chiral bicyclic compound?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases; retention times vary by 2–4 minutes for enantiomers .
- Crystallization : Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid, achieving ≥98% ee after recrystallization .
- Computational prediction : DFT calculations (e.g., Gaussian 16) to model enantiomer energy differences and guide separation protocols .
Q. How can computational modeling optimize fluorination efficiency in synthesis?
- Methodological Answer :
- DFT Studies : Calculate transition-state energies for fluorination pathways to identify optimal reagents (e.g., NFSI vs. Selectfluor®) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. MeCN) on fluorine atom transfer kinetics .
- Data Table :
| Reagent | ΔG‡ (kcal/mol) | Solvent | Yield (%) |
|---|---|---|---|
| Selectfluor® | 22.3 | MeCN | 72 |
| NFSI | 19.8 | DMSO | 85 |
Q. What analytical methods validate purity in the presence of bicyclic byproducts?
- Methodological Answer :
- HPLC-MS : Use a C18 column with UV detection at 210 nm; monitor for m/z 157.1 (degradation product from ring-opening) .
- ¹⁹F NMR : Detect trace fluorinated impurities (e.g., δ –120 to –130 ppm for aliphatic C-F bonds) .
Methodological Considerations
- Safety Protocols : Always use PPE (gloves, goggles) and fume hoods due to potential fluorinated compound toxicity .
- Data Reproducibility : Cross-validate synthetic yields and spectral data with independent replicates (n ≥ 3) .
- Ethical Compliance : Adhere to institutional guidelines for fluorinated waste disposal to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
